4-(2-Methoxyphenyl)-6-methylpyrimidin-2-amine
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Overview
Description
4-(2-Methoxyphenyl)-6-methylpyrimidin-2-amine is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyphenyl)-6-methylpyrimidin-2-amine typically involves the reaction of 2-methoxyphenyl isocyanate with appropriate pyrimidine derivatives. The reaction conditions often include the use of organic solvents such as acetonitrile and catalysts like Ytterbium triflate (Yb(OTf)3) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as recrystallization from suitable solvents are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methoxyphenyl)-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the methoxyphenyl group, facilitated by reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid.
Major Products:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(2-Methoxyphenyl)-6-methylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)-6-methylpyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with receptors to modulate signaling pathways involved in various biological processes .
Comparison with Similar Compounds
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- Urapidil
- 4-(2-Methoxyphenyl)-2-oxobut-3-enoic acid
Comparison: 4-(2-Methoxyphenyl)-6-methylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable candidate for specific applications .
Properties
Molecular Formula |
C12H13N3O |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C12H13N3O/c1-8-7-10(15-12(13)14-8)9-5-3-4-6-11(9)16-2/h3-7H,1-2H3,(H2,13,14,15) |
InChI Key |
FRACDPKWXUTXLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=CC=CC=C2OC |
Origin of Product |
United States |
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